molecular formula C15H13ClO2 B1420685 4-[(3-Methylbenzyl)oxy]benzoyl chloride CAS No. 1160250-97-4

4-[(3-Methylbenzyl)oxy]benzoyl chloride

Cat. No.: B1420685
CAS No.: 1160250-97-4
M. Wt: 260.71 g/mol
InChI Key: OTAAADMJADFUPC-UHFFFAOYSA-N
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Description

4-[(3-Methylbenzyl)oxy]benzoyl chloride is a specialized organic compound belonging to the class of substituted benzoyl chlorides. As an acid chloride , this compound serves as a highly versatile and reactive chemical building block or synthon in organic synthesis and medicinal chemistry research . Its molecular structure, which features an ether linkage to a 3-methylbenzyl group, makes it a valuable intermediate for the synthesis of more complex molecules. The primary research applications of this compound are anticipated to be in the development of pharmaceutical intermediates and agrochemicals , following the usage patterns of closely related benzoyl chloride derivatives . The reactivity of the acyl chloride ( -C(=O)Cl ) functional group is the key to its utility; it readily undergoes reactions with nucleophiles such as alcohols and amines to form esters and amides, respectively . This allows researchers to efficiently incorporate the 4-[(3-methylbenzyl)oxy]benzoyl moiety into larger molecular frameworks, which can be crucial for creating candidate compounds in drug discovery programs. Researchers value this reagent for its role in constructing diverse chemical libraries and for its potential use in Friedel-Crafts acylation reactions, a well-established method for forming carbon-carbon bonds to aromatic systems . Its properties are likely similar to those of documented analogues, such as 4-methoxy-3-methylbenzoyl chloride, which is cited in scientific literature for the discovery of novel bioactive molecules, including WSB1 degraders investigated for their potential to inhibit cancer cell metastasis . Handling and Safety: This compound is For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. It must be handled with extreme care. Like all acyl chlorides, it is moisture-sensitive and reacts violently with water, producing hydrogen chloride (HCl) . Appropriate personal protective equipment (PPE), including gloves, goggles, and the use of a fume hood, is mandatory. Please consult the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-[(3-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11-3-2-4-12(9-11)10-18-14-7-5-13(6-8-14)15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAAADMJADFUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-[(3-Methylbenzyl)oxy]benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 4-[(3-methylbenzyl)oxy]benzoyl chloride, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis is presented in two key stages: the formation of the ether linkage via Williamson ether synthesis to yield the carboxylic acid intermediate, followed by the conversion of this intermediate to the final acyl chloride. This document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the procedural choices, ensuring a deep and applicable understanding for the practicing researcher.

I. Strategic Overview of the Synthesis

The synthesis of 4-[(3-methylbenzyl)oxy]benzoyl chloride is most efficiently approached through a two-step process. This strategy allows for the precise and high-yield construction of the target molecule by first establishing the stable ether linkage and then activating the carboxylic acid for further reactions.

Synthesis_Pathway 4-Hydroxybenzoic_acid 4-Hydroxybenzoic Acid Intermediate 4-[(3-Methylbenzyl)oxy]benzoic Acid 4-Hydroxybenzoic_acid->Intermediate Williamson Ether Synthesis (Base, Solvent) 3-Methylbenzyl_chloride 3-Methylbenzyl Chloride 3-Methylbenzyl_chloride->Intermediate Final_Product 4-[(3-Methylbenzyl)oxy]benzoyl Chloride Intermediate->Final_Product Chlorination Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Final_Product

Caption: Overall synthetic pathway for 4-[(3-methylbenzyl)oxy]benzoyl chloride.

II. Step 1: Synthesis of 4-[(3-Methylbenzyl)oxy]benzoic Acid via Williamson Ether Synthesis

The initial step involves the formation of an ether bond between 4-hydroxybenzoic acid and 3-methylbenzyl chloride. The Williamson ether synthesis is a classic and reliable method for this transformation, proceeding via an SN2 mechanism.[1]

A. Mechanistic Considerations

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-methylbenzyl chloride and displacing the chloride leaving group.

Williamson_Ether_Synthesis cluster_0 Deprotonation cluster_1 SN2 Attack Phenol 4-Hydroxybenzoic Acid Phenoxide Potassium 4-carboxylatephenoxide Phenol->Phenoxide + K₂CO₃ Base Base (e.g., K₂CO₃) Ether 4-[(3-Methylbenzyl)oxy]benzoic Acid Phenoxide->Ether + 3-Methylbenzyl Chloride Benzyl_Chloride 3-Methylbenzyl Chloride Benzyl_Chloride->Ether

Caption: Mechanism of the Williamson Ether Synthesis.

B. Experimental Protocol

This protocol is a representative procedure based on established methods for similar transformations.[2]

Materials:

  • 4-Hydroxybenzoic acid

  • 3-Methylbenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-hydroxybenzoic acid (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq.).

  • Heat the mixture to 80-90 °C and add 3-methylbenzyl chloride (1.1 eq.) dropwise over 30 minutes.

  • Maintain the reaction mixture at 90 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to a pH of 2-3 with 1 M HCl to precipitate the product.

  • Filter the crude product, wash with water, and dry under vacuum.

  • For further purification, recrystallize the solid from a suitable solvent system such as ethanol/water.

C. Rationale for Procedural Choices
  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.

  • Solvent: DMF is an excellent polar aprotic solvent for SN2 reactions, as it effectively solvates the potassium cation without solvating the phenoxide nucleophile, thus enhancing its reactivity.[1]

  • Temperature: The elevated temperature increases the reaction rate without promoting significant decomposition of the reactants or products.

  • Work-up: Acidification is necessary to protonate the carboxylate, rendering the product insoluble in the aqueous phase and allowing for its isolation by filtration.

D. Characterization of the Intermediate

The successful synthesis of 4-[(3-methylbenzyl)oxy]benzoic acid can be confirmed by standard analytical techniques.

Property Expected Value/Appearance
Appearance White to off-white crystalline solid
Melting Point Expected to be in the range of similar substituted benzoic acids.
¹H NMR Signals corresponding to the aromatic protons of both rings, a singlet for the benzylic protons (~5.1 ppm), and a singlet for the methyl group (~2.4 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR Resonances for the aromatic carbons, the benzylic carbon (~70 ppm), the methyl carbon (~21 ppm), and the carboxylic carbon (>170 ppm).
FTIR (cm⁻¹) A broad O-H stretch for the carboxylic acid (~2500-3300), a sharp C=O stretch (~1680-1710), and C-O stretching bands for the ether linkage (~1250 and 1050).

III. Step 2: Synthesis of 4-[(3-Methylbenzyl)oxy]benzoyl Chloride

The second and final step is the conversion of the carboxylic acid to the more reactive acyl chloride. This is a crucial activation step for subsequent reactions, such as amide or ester formation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[3]

A. Mechanistic Insights

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. The chloride ion then attacks the carbonyl carbon, leading to the elimination of sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion.

Acyl_Chloride_Formation cluster_0 Formation of Chlorosulfite Intermediate cluster_1 Nucleophilic Attack and Elimination Carboxylic_Acid 4-[(3-Methylbenzyl)oxy]benzoic Acid Intermediate_1 Chlorosulfite Intermediate Carboxylic_Acid->Intermediate_1 + SOCl₂ Thionyl_Chloride SOCl₂ Acyl_Chloride 4-[(3-Methylbenzyl)oxy]benzoyl Chloride Intermediate_1->Acyl_Chloride + Cl⁻ Chloride_Ion Cl⁻ Byproducts Acyl_Chloride->Byproducts SO₂ + HCl

Sources

4-[(3-Methylbenzyl)oxy]benzoyl chloride structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Structure Elucidation of 4-[(3-Methylbenzyl)oxy]benzoyl chloride

Introduction

4-[(3-Methylbenzyl)oxy]benzoyl chloride is a bifunctional organic molecule of interest in synthetic chemistry, serving as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and materials. Its structure incorporates a reactive acyl chloride group, a stable ether linkage, and two distinct aromatic systems. The precise connectivity and substitution pattern are critical for its intended reactivity and the properties of downstream products. Therefore, unambiguous structure elucidation is a non-negotiable step in its synthesis and quality control.

This guide provides a comprehensive, field-proven framework for the complete structural characterization of 4-[(3-Methylbenzyl)oxy]benzoyl chloride. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of chromatographic and spectroscopic data to build a self-validating analytical system. The causality behind experimental choices and the interpretation of complex data are emphasized to provide researchers with a robust and reliable methodology.

Context: A Plausible Synthetic Pathway and Potential Impurities

To effectively elucidate the structure of a target molecule, one must understand its synthetic origin, as this provides critical insight into potential impurities. A common and logical synthesis for 4-[(3-Methylbenzyl)oxy]benzoyl chloride proceeds in two key steps:

  • Williamson Ether Synthesis: 4-Hydroxybenzoic acid is deprotonated with a suitable base (e.g., potassium carbonate) and subsequently alkylated with 3-methylbenzyl chloride to form the intermediate, 4-[(3-methylbenzyl)oxy]benzoic acid.

  • Acyl Chloride Formation: The carboxylic acid intermediate is then treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride, to yield the final product.[1][2][3]

This pathway informs our analytical strategy by highlighting potential impurities that must be screened for, including:

  • Unreacted 4-hydroxybenzoic acid.

  • Unreacted 3-methylbenzyl chloride.

  • The carboxylic acid intermediate, 4-[(3-methylbenzyl)oxy]benzoic acid.

  • Byproducts from the chlorination step.

  • Residual solvents.

Elucidation Workflow: A Multi-Technique Approach

A robust structural confirmation relies on the convergence of data from multiple orthogonal techniques. No single method is sufficient. Our workflow is designed to first establish purity and then systematically assemble the structural puzzle using spectroscopic data.

G cluster_0 Phase 1: Purity Assessment cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Data Integration Purity Sample Purity Check HPLC HPLC-UV Analysis Purity->HPLC Primary Method MS Mass Spectrometry (MS) HPLC->MS Molecular Weight Hint FTIR FTIR Spectroscopy MS->FTIR Elemental Composition Integration Combined Data Analysis MS->Integration NMR NMR Spectroscopy (¹H, ¹³C, 2D) FTIR->NMR Functional Groups FTIR->Integration NMR->Integration Connectivity & Skeleton Confirmation Final Structure Confirmation Integration->Confirmation

Caption: A logical workflow for structure elucidation.

PART 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Rationale: Before investing time in detailed spectroscopic analysis, it is essential to confirm the purity of the sample. HPLC with UV detection is an ideal first step as it can separate the target compound from starting materials, the intermediate carboxylic acid, and non-volatile byproducts. The high reactivity of the acyl chloride with protic solvents necessitates the use of a non-protic mobile phase.

Experimental Protocol: HPLC-UV

  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and dichloromethane (e.g., 70:30 v/v). Note: All solvents must be anhydrous to prevent on-column degradation of the analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Carefully dissolve ~1 mg of the sample in 1 mL of anhydrous acetonitrile. The sample should be prepared immediately before analysis due to the compound's moisture sensitivity.[4]

  • Injection Volume: 5 µL.

Data Interpretation: A pure sample should yield a single major peak with a purity index (as determined by the DAD) close to unity. The presence of peaks corresponding to the known retention times of starting materials or the intermediate acid would indicate an incomplete reaction or impure product.

PART 2: Definitive Structure Elucidation via Spectroscopy

Once purity is established, the following spectroscopic techniques are employed in concert to build a complete structural picture.

Molecular Formula and Fragmentation via Mass Spectrometry (MS)

Rationale: Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the lability of certain bonds and the stability of resulting fragments.

Experimental Protocol: GC-MS (Electron Ionization)

  • System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Column: A low-bleed capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

  • MS Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) in anhydrous dichloromethane.

Data Interpretation: The molecular formula of 4-[(3-Methylbenzyl)oxy]benzoyl chloride is C₁₅H₁₃ClO₂. Its molecular weight is 260.06 g/mol .

  • Molecular Ion (M⁺): Expect a molecular ion peak at m/z 260. A characteristic isotopic pattern for chlorine will be observed: a peak at m/z 262 (the [M+2]⁺ peak) that is approximately one-third the intensity of the m/z 260 peak, confirming the presence of a single chlorine atom.

  • Key Fragmentation: The fragmentation pattern provides a structural fingerprint.

G parent C₁₅H₁₃ClO₂⁺ (m/z 260/262) frag1 [M-Cl]⁺ C₁₅H₁₃O₂⁺ (m/z 225) parent->frag1 - Cl• frag2 [C₈H₉]⁺ 3-methylbenzyl cation (m/z 105) parent->frag2 Ether Cleavage frag4 [C₇H₄O₂Cl]⁺ (m/z 155) parent->frag4 Benzylic Cleavage frag3 [C₇H₇]⁺ tropylium ion (m/z 91) frag2->frag3 - CH₂

Caption: Predicted major fragmentation pathways in EI-MS.

Table 1: Expected Mass Spectrometry Fragments

m/z (charge/mass ratio)Proposed Fragment IonFormulaNotes
260/262Molecular Ion [M]⁺C₁₅H₁₃³⁵Cl⁺ / C₁₅H₁₃³⁷Cl⁺Confirms molecular weight and presence of one Cl atom.
225[M-Cl]⁺C₁₅H₁₃O₂⁺Loss of the chlorine radical from the acyl chloride.
155/157[HOC₆H₄COCl]⁺C₇H₄³⁵ClO₂⁺ / C₇H₄³⁷ClO₂⁺Cleavage of the benzyl-oxygen bond.
105[CH₃C₆H₄CH₂]⁺C₈H₉⁺Formation of the stable 3-methylbenzyl cation.
91[C₇H₇]⁺C₇H₇⁺Rearrangement of the benzyl cation to the highly stable tropylium ion is a classic fragmentation for benzyl moieties.
Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is exceptionally sensitive for identifying key functional groups. For this molecule, it will definitively confirm the presence of the acyl chloride carbonyl group, the ether linkage, and the aromatic rings, while also confirming the absence of the carboxylic acid O-H group from the starting material.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • System: An FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).

  • Scan Range: 4000–400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 16 scans are typically sufficient.

  • Sample Preparation: Apply a small amount of the neat liquid or solid sample directly onto the ATR crystal. Ensure good contact.

  • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Data Interpretation: The IR spectrum is used to confirm functional groups by identifying their characteristic vibrational frequencies.

Table 2: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentSignificance
~3100–3000MediumAromatic C-H StretchConfirms presence of aromatic rings.
~2950–2850Medium-WeakAliphatic C-H StretchConfirms presence of -CH₂- and -CH₃ groups.
~1785–1770 Very Strong C=O Stretch (Acyl Chloride) Diagnostic peak. The high frequency is characteristic of the electron-withdrawing effect of the chlorine atom, distinguishing it from esters (~1735 cm⁻¹) or carboxylic acids (~1710 cm⁻¹).[5][6][7]
~1600, ~1500Strong-MediumAromatic C=C StretchFurther evidence for the aromatic rings.
~1250StrongAryl-O-C Asymmetric StretchConfirms the aryl ether linkage.
~1170StrongC-O Symmetric StretchConfirms the ether linkage.
~850StrongC-H Out-of-plane bendSuggests 1,4-disubstitution on the benzoyl ring.
~700-600StrongC-Cl StretchConfirms the presence of the carbon-chlorine bond.[5]

The absence of a broad absorption band from 3300-2500 cm⁻¹ is critical, as it confirms the complete conversion of the carboxylic acid precursor (which would show a prominent O-H stretch here).[8]

Definitive Connectivity via Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR provides information on the carbon skeleton.

G cluster_mol 4-[(3-Methylbenzyl)oxy]benzoyl chloride C1 C1' C2 C2' C1->C2 C7 C7' (C=O) C1->C7 C3 C3' C2->C3 C4 C4' C3->C4 C5 C5' C4->C5 O1 O(4') C4->O1 C6 C6' C5->C6 C6->C1 Cl Cl C7->Cl C8 C8 (-CH2-) O1->C8 C9 C1'' C8->C9 C10 C2'' C9->C10 C11 C3'' C10->C11 C12 C4'' C11->C12 C15 C15 (-CH3) C11->C15 C13 C5'' C12->C13 C14 C6'' C13->C14 C14->C9

Caption: Atom numbering scheme for NMR assignments.

Experimental Protocol: NMR

  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃). The solvent must be anhydrous. CDCl₃ is a good choice as it is aprotic and a good solvent for this compound.[9]

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard proton-decoupled carbon experiment (e.g., APT or DEPT-135 can be run to distinguish CH, CH₂, and CH₃ carbons).

    • (Optional but Recommended) 2D NMR: COSY (H-H correlation) and HSQC (C-H correlation) experiments to confirm assignments.

¹H NMR Data Interpretation

Table 3: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)

LabelApprox. δ (ppm)MultiplicityIntegrationAssignmentRationale
H-2', H-6'~8.05Doublet (d)2HProtons ortho to -COClStrongly deshielded by the anisotropic and electron-withdrawing effects of the acyl chloride group.
H-3', H-5'~7.05Doublet (d)2HProtons ortho to -OCH₂-Shielded by the electron-donating ether oxygen.
H-2'', H-4'' to H-6''~7.35–7.15Multiplet (m)4HAromatic protons on the methylbenzyl ringComplex multiplet representing the four protons of the 1,3-disubstituted ring.
H-8~5.15Singlet (s)2HBenzylic -O-CH₂-Characteristic chemical shift for benzylic ether protons.[10]
H-15~2.40Singlet (s)3HAr-CH₃Typical chemical shift for a methyl group attached to an aromatic ring.

¹³C NMR Data Interpretation

Table 4: Predicted ¹³C NMR Assignments (100 MHz, CDCl₃)

LabelApprox. δ (ppm)AssignmentRationale
C-7'~168.0Carbonyl C=OHighly deshielded acyl chloride carbon.
C-4'~162.5C-O (ether)Deshielded due to direct attachment to oxygen.
C-1''~139.0Quaternary Ar-CAttached to the methyl group.
C-3''~135.5Quaternary Ar-CAttached to the benzylic carbon.
C-2', C-6'~132.5Ar-CHOrtho to -COCl.
C-2'' to C-6''~129.0–126.0Ar-CHCarbons of the methylbenzyl ring.
C-1'~128.0Quaternary Ar-CAttached to -COCl.
C-3', C-5'~115.0Ar-CHOrtho to -OCH₂-, shielded by oxygen.
C-8~70.5Benzylic -O-CH₂-Typical shift for a benzylic ether carbon.[10]
C-15~21.5Ar-CH₃Typical shift for an aromatic methyl group.

Conclusion: A Unified Structural Verdict

The structure of 4-[(3-Methylbenzyl)oxy]benzoyl chloride is definitively confirmed by the convergence of all analytical data. HPLC-UV affirms the sample's high purity. High-resolution mass spectrometry establishes the correct molecular formula (C₁₅H₁₃ClO₂) via the molecular ion and its characteristic chlorine isotopic pattern, while the fragmentation pattern supports the proposed connectivity of the benzyl ether and benzoyl chloride moieties. FTIR spectroscopy confirms the presence of the critical acyl chloride (C=O at ~1775 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups and, crucially, the absence of the precursor carboxylic acid. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the entire molecular skeleton, with every proton and carbon signal accounted for in a manner that is fully consistent with the proposed structure. This multi-technique, self-validating approach ensures the highest level of confidence in the compound's identity and quality.

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  • The Good Scents Company. (n.d.). 4-methoxybenzoyl chloride. Retrieved from The Good Scents Company. [Link]

Sources

Methodological & Application

using 4-[(3-Methylbenzyl)oxy]benzoyl chloride in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 4-[(3-Methylbenzyl)oxy]benzoyl Chloride for N-Terminal Modification in Peptide Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 4-[(3-Methylbenzyl)oxy]benzoyl chloride in peptide synthesis. This reagent serves as a versatile tool for the N-terminal acylation of peptides, introducing a unique capping group that can also function as a protecting group. The incorporated 4-[(3-Methylbenzyl)oxy]benzoyl (MeBzo) moiety offers distinct advantages, including a stable aromatic cap and a benzyl ether linkage amenable to specific cleavage conditions. This guide details the scientific rationale, step-by-step protocols for acylation and cleavage, in-process validation checkpoints, and essential safety information.

Reagent Profile and Scientific Rationale

The strategic modification of a peptide's N-terminus is a cornerstone of modern drug design, influencing stability, receptor affinity, and pharmacokinetic properties. 4-[(3-Methylbenzyl)oxy]benzoyl chloride is an acylating agent designed for this purpose.

Causality Behind Experimental Choices: The structure combines two key functional components:

  • Benzoyl Chloride Moiety: A highly reactive acyl chloride that readily and efficiently reacts with the primary amine of a peptide's N-terminus under standard Schotten-Baumann conditions.[1] This forms a stable amide bond, effectively "capping" the peptide.

  • 3-Methylbenzyl Ether Moiety: This component confers the properties of a benzyl-type protecting group. It is generally stable to the basic conditions used for Fmoc-group removal and the acidic conditions for Boc-group removal, making it an orthogonal protecting group in many standard peptide synthesis strategies.[2][3][4] The benzyl ether linkage is specifically designed for cleavage under reductive conditions, most notably catalytic hydrogenolysis (H₂/Pd-C), which is a mild method that typically does not affect other sensitive functionalities within the peptide.[5]

Physicochemical Properties
PropertyValueSource/Method
Molecular Formula C₁₅H₁₃ClO₂Calculated
Molecular Weight 260.72 g/mol Calculated
Appearance White to off-white crystalline solid (Predicted)Analogy
Solubility Soluble in DCM, THF, Dioxane; Reacts with water, alcohols[6][7]
Boiling Point > 200 °C (decomposes) (Predicted)Analogy
Rationale for Use: Orthogonality

The primary advantage of the MeBzo group is its orthogonality with the most common amine protecting groups used in solid-phase peptide synthesis (SPPS). This allows for selective deprotection and modification at different stages of a complex synthesis.

Figure 1: Orthogonality of the MeBzo group with standard Fmoc and Boc protecting groups.

Experimental Protocols

Safety Precaution: All acyl chlorides are corrosive, lachrymatory, and react violently with water and other protic solvents.[6][7] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol: N-Terminal Acylation on Solid Phase (SPPS)

This protocol assumes the peptide has been synthesized on a resin (e.g., Wang, Rink Amide) using a standard Fmoc strategy and the final N-terminal Fmoc group has been removed.

Self-Validation System: The protocol includes a Kaiser test to confirm the presence of a free primary amine before the reaction and its absence after the reaction, thereby validating the completion of the acylation step.

Materials and Reagents:

ReagentGradeSupplier
Peptide-Resin (N-terminal deprotected)Synthesis GradeN/A
4-[(3-Methylbenzyl)oxy]benzoyl chlorideSynthesis GradeN/A
Dichloromethane (DCM), anhydrousACS GradeStandard Supplier
N,N-Diisopropylethylamine (DIPEA)Reagent GradeStandard Supplier
Dimethylformamide (DMF)ACS GradeStandard Supplier
Kaiser Test KitN/AStandard Supplier

Step-by-Step Methodology:

  • Resin Preparation:

    • Place the peptide-resin (1.0 eq, e.g., 100 mg, 0.1 mmol loading) in a fritted syringe reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 10 mL/g resin) followed by anhydrous DCM (3 x 10 mL/g resin) to remove residual solvents and reagents.

    • Validation: Perform a Kaiser test on a small sample of beads. A positive result (deep blue color) confirms the presence of the free N-terminal amine.

  • Acylation Reaction:

    • Prepare a solution of 4-[(3-Methylbenzyl)oxy]benzoyl chloride (3.0 eq, 0.3 mmol, 78.2 mg) in anhydrous DCM (5 mL/g resin).

    • Add the acyl chloride solution to the swollen resin.

    • Immediately add DIPEA (3.5 eq, 0.35 mmol, 61 µL) to the slurry. The base is critical to neutralize the HCl byproduct generated during the reaction.

    • Agitate the reaction vessel at room temperature for 2 hours on a shaker or rotator.

  • Monitoring and Work-up:

    • Validation: After 2 hours, take a small sample of resin beads, wash them thoroughly with DCM, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete acylation.[8] If the test is positive, allow the reaction to proceed for another 1-2 hours.

    • Once the reaction is complete, drain the reaction solution.

    • Wash the resin extensively to remove excess reagents and byproducts:

      • DCM (3 x 10 mL/g)

      • DMF (3 x 10 mL/g)

      • Methanol (3 x 10 mL/g)

    • Dry the acylated peptide-resin under high vacuum for at least 1 hour before proceeding to cleavage.

G start Start: Deprotected Peptide-Resin wash_dmf_dcm Wash: DMF then Anhydrous DCM start->wash_dmf_dcm kaiser_pre QC Check: Kaiser Test (Positive?) wash_dmf_dcm->kaiser_pre kaiser_pre->start No (Re-deprotect) prepare_reagents Prepare Solution: Acyl Chloride + DIPEA in DCM kaiser_pre->prepare_reagents Yes acylate Acylation Reaction: Agitate for 2 hours at RT prepare_reagents->acylate kaiser_post QC Check: Kaiser Test (Negative?) acylate->kaiser_post kaiser_post->acylate No (Continue Reaction) wash_final Final Wash Sequence: DCM -> DMF -> MeOH kaiser_post->wash_final Yes dry Dry Resin Under Vacuum wash_final->dry end End: MeBzo-Capped Peptide-Resin dry->end

Figure 2: Workflow for N-terminal acylation of a peptide on solid support.

Protocol: Cleavage of the MeBzo Group (Solution Phase)

This protocol is for removing the MeBzo group from a purified, capped peptide in solution.

Materials and Reagents:

ReagentGradeSupplier
MeBzo-PeptidePurifiedN/A
Palladium on Carbon (10% Pd/C)Reagent GradeStandard Supplier
Methanol or Acetic AcidHPLC GradeStandard Supplier
Hydrogen (H₂) GasHigh PurityStandard Supplier
Celite® or 0.22 µm Syringe FilterN/AStandard Supplier

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve the MeBzo-peptide (1.0 eq) in a suitable solvent (e.g., methanol, acetic acid, or a mixture thereof) in a round-bottom flask equipped with a magnetic stir bar. Concentration should be approximately 1-5 mg/mL.

    • Carefully add 10% Pd/C catalyst (approx. 10-20% by weight relative to the peptide) to the solution.

    • Secure a balloon filled with H₂ gas to the flask or connect it to a hydrogenation apparatus.

    • Purge the flask with H₂ by evacuating and backfilling three times.

  • Hydrogenolysis:

    • Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon or 1 atm) at room temperature.

    • Monitoring: The reaction progress can be monitored by HPLC or LC-MS by taking small aliquots. Look for the disappearance of the starting material and the appearance of the deprotected peptide product. Reaction times can vary from 2 to 24 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully purge the flask with an inert gas (Nitrogen or Argon) to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® or a 0.22 µm syringe filter to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Quench with water.

    • Wash the filter pad with a small amount of the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

    • The resulting crude peptide can be lyophilized or purified further by preparative HPLC if necessary.

Analytical Characterization

Validation of both acylation and cleavage is critical.

TechniquePurposeExpected Outcome
Kaiser Test Qualitative detection of free primary amines on resin.Pre-acylation: Blue beads.Post-acylation: Yellow/colorless beads.
HPLC Monitor reaction purity and completion.A distinct shift in retention time between the uncapped, MeBzo-capped, and cleaved peptide.
LC-MS Confirm identity of products.Acylation: Mass increase of +244.7 Da (C₁₅H₁₂O₂).Cleavage: Mass decrease of -244.7 Da.

Troubleshooting

ProblemPossible CauseRecommended Solution
Incomplete Acylation (Positive Kaiser Test)1. Insufficient reagents.2. Steric hindrance at N-terminus.3. Deactivated acyl chloride.1. Repeat the coupling step with fresh reagents.2. Increase reaction time to 4-6 hours.3. Use freshly prepared or newly opened acyl chloride.
Incomplete Cleavage (Starting material in HPLC)1. Catalyst poisoning (e.g., by sulfur-containing residues like Met/Cys).2. Insufficient catalyst or H₂ pressure.1. Add a scavenger like thioanisole if sulfur is present. Use a larger amount of catalyst.[9]2. Increase catalyst loading to 30% w/w and ensure vigorous stirring.
Side Reactions during Cleavage Unwanted reduction of other functional groups.This is rare with Pd/C but possible. Consider alternative catalysts or cleavage conditions if observed.

Conclusion

4-[(3-Methylbenzyl)oxy]benzoyl chloride is a valuable reagent for the N-terminal modification of peptides. Its utility stems from its efficient reactivity and the orthogonality of the resulting MeBzo group, which can be selectively removed under mild hydrogenolysis conditions. This allows for complex synthetic strategies where precise, staged modifications are required. The protocols and validation checkpoints outlined in this guide provide a robust framework for the successful application of this reagent in research and drug development settings.

References

  • PrepChem. (n.d.). Synthesis of 4-methoxybenzyl chloride. Retrieved from [Link]

  • Google Patents. (2017). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • Google Patents. (2014). US20140142279A1 - Method for peptide synthesis.
  • Google Patents. (2012). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Google Patents. (2016). CN105481687A - Preparing method for o-methoxybenzoyl chloride.
  • Nielsen, C. S., Hansen, P. H., Lihme, A., & Heegaard, P. M. (1989). Real time monitoring of acylations during solid phase peptide synthesis: a method based on electrochemical detection. Journal of Biochemical and Biophysical Methods, 20(1), 69–79. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Monitoring of peptide acylation inside degrading PLGA microspheres by capillary electrophoresis and MALDI-TOF mass spectrometry. Retrieved from [Link]

  • Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124–127. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Houben-Weyl. (n.d.). Synthesis of Peptides. Retrieved from [Link]

  • Google Patents. (1979). CA1084908A - Acylation of amino acids.
  • Scribd. (n.d.). Monitoring of Peptide Acylation Inside. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • ResearchGate. (2017). TBAF and peptide cleavage cocktail? Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of labeled peptides. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. Retrieved from [Link]

  • MDPI. (n.d.). Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

Sources

Application Note & Protocol: Esterification of 4-[(3-Methylbenzyl)oxy]benzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the esterification of 4-[(3-Methylbenzyl)oxy]benzoyl chloride, a versatile acylating agent used in the synthesis of complex molecules relevant to pharmaceutical and materials science research. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, discuss methods for product characterization, and outline essential safety precautions. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this reaction with a high degree of success and reproducibility.

Introduction and Scientific Context

Esterification is a cornerstone reaction in organic synthesis, enabling the formation of an ester functional group from a carboxylic acid derivative and an alcohol. Among the various methods, the acylation of alcohols with highly reactive acyl chlorides stands out for its efficiency, rapid reaction rates, and high yields.[1][2] The reaction is particularly valuable when dealing with sterically hindered or acid-sensitive substrates where traditional Fischer esterification might be less effective.[3][4]

The specific acylating agent, 4-[(3-Methylbenzyl)oxy]benzoyl chloride, incorporates a substituted benzyl ether moiety. This structural feature can impart unique properties to the final ester products, such as altered solubility, modified biological activity, or specific liquid crystalline behavior, making it a valuable building block in medicinal chemistry and materials science. Understanding the nuances of its reaction is critical for leveraging its full synthetic potential. This application note serves as an authoritative guide to its practical application.

The Chemistry: Mechanism of Nucleophilic Acyl Substitution

The reaction between 4-[(3-Methylbenzyl)oxy]benzoyl chloride and an alcohol proceeds via a well-established nucleophilic acyl substitution mechanism.[5][6][7] The high reactivity of the acyl chloride is attributed to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

The process can be dissected into three key steps:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (the nucleophile) attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient, high-energy tetrahedral intermediate.[8][9][10]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed by the expulsion of the most stable leaving group, which in this case is the chloride ion (Cl⁻).[7][9][10]

  • Deprotonation: The resulting product is a protonated ester (an oxonium ion), which is a strong acid. A non-nucleophilic base, such as pyridine or triethylamine (TEA), is added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed and to deprotonate the oxonium ion, yielding the final, neutral ester product.[11] This step is crucial as it drives the reaction to completion and prevents potential side reactions catalyzed by the acidic byproduct.[11]

The overall mechanism is illustrated in the diagram below.

Esterification_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R_OH R-OH (Alcohol) Tetrahedral [Tetrahedral Intermediate] R_OH->Tetrahedral 1. Nucleophilic Attack AcylChloride 4-[(3-Methylbenzyl)oxy]benzoyl Chloride AcylChloride->Tetrahedral Ester Final Ester Tetrahedral->Ester 2. Collapse & Chloride Expulsion Ester->Ester HCl_Salt Base-HCl Salt HCl_Salt->HCl_Salt

Caption: The nucleophilic acyl substitution mechanism for esterification.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of an ester from 4-[(3-Methylbenzyl)oxy]benzoyl chloride and a generic primary or secondary alcohol.

3.1. Materials and Reagents

ReagentCAS NumberMolar Mass ( g/mol )PurityNotes
4-[(3-Methylbenzyl)oxy]benzoyl chlorideN/A274.73>97%Store under inert gas; moisture sensitive.
Alcohol (R-OH)VariesVaries>98%Must be anhydrous.
Triethylamine (TEA) or Pyridine121-44-8101.19>99%Anhydrous; freshly distilled is preferred.
Dichloromethane (DCM), Anhydrous75-09-284.93>99.8%Use from a solvent purification system.
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-884.01ACSFor aqueous workup.
Brine (Saturated NaCl Solution)7647-14-558.44ACSFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37ACSFor drying the organic phase.
Silica Gel7631-86-960.08230-400 meshFor column chromatography.

3.2. Equipment

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Inert gas line (Nitrogen or Argon) with manifold

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

3.3. Reaction Setup and Procedure

Causality Behind Choices: The reaction must be conducted under anhydrous and inert conditions because acyl chlorides readily hydrolyze with water to form the less reactive carboxylic acid.[11] Dichloromethane is an excellent solvent as it is relatively non-polar and aprotic, preventing it from reacting with the acyl chloride.[11] The dropwise addition of the acyl chloride at 0 °C helps to control the initial exothermic reaction.

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum, add the alcohol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M relative to the alcohol).

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Base Addition: Add triethylamine (1.2 eq) via syringe. Cool the flask to 0 °C in an ice/water bath.

  • Acyl Chloride Solution: In a separate dry flask, dissolve 4-[(3-Methylbenzyl)oxy]benzoyl chloride (1.1 eq) in anhydrous DCM.

  • Reaction Initiation: Add the acyl chloride solution dropwise to the stirring alcohol/base solution over 10-15 minutes using a syringe. A white precipitate (triethylammonium chloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC. The disappearance of the starting alcohol spot indicates completion. A typical eluent system is 20-30% ethyl acetate in hexanes.

3.4. Workup and Purification

Self-Validating System: The workup procedure is designed to systematically remove unreacted reagents and byproducts. The NaHCO₃ wash neutralizes any remaining HCl or unreacted acyl chloride. The brine wash removes bulk water from the organic layer before the final drying step with MgSO₄.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield the final ester product.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Dissolve Alcohol & Base in Anhydrous DCM B 2. Cool to 0 °C under N₂ A->B C 3. Add Acyl Chloride Solution Dropwise B->C D 4. Stir at Room Temp (Monitor by TLC) C->D E 5. Quench with NaHCO₃ (aq) D->E Reaction Complete F 6. Extract with DCM E->F G 7. Wash with Brine F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Column Chromatography H->I J 10. Isolate Pure Ester I->J

Caption: Experimental workflow from reaction setup to product isolation.

Analytical Characterization

Confirming the identity and purity of the synthesized ester is paramount. A combination of spectroscopic methods should be employed.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information.

    • Aromatic Protons: Protons on the aromatic rings will appear in the downfield region, typically between 6.5 and 8.0 ppm.[12][13]

    • Benzylic Protons (-O-CH₂-Ar): The two sets of benzylic protons will appear as distinct singlets, typically around 5.1 ppm for the ether linkage and dependent on the R-group for the newly formed ester.

    • Methyl Protons (-Ar-CH₃): The methyl group on the benzyl ring will appear as a singlet around 2.4 ppm.

    • Alcohol Moiety Protons (R-group): The chemical shifts and splitting patterns of these protons will be characteristic of the specific alcohol used.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (C=O): The ester carbonyl carbon will have a characteristic resonance in the range of 165-175 ppm.

    • Aromatic Carbons: These will appear in the 110-150 ppm region.[12][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups.[14]

    • C=O Stretch: A strong, sharp absorption band between 1715-1730 cm⁻¹ is characteristic of the aromatic ester carbonyl group.[15]

    • C-O Stretches: Two distinct C-O stretching bands will be present, typically around 1250-1310 cm⁻¹ and 1100-1130 cm⁻¹.[15]

    • The disappearance of the broad O-H stretch from the starting alcohol (around 3200-3600 cm⁻¹) is a key indicator of reaction completion.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product by providing a highly accurate mass measurement of the molecular ion [M]+.

Safety and Handling Precautions

Acyl chlorides are hazardous reagents that demand careful handling.[16]

  • Corrosivity and Reactivity: 4-[(3-Methylbenzyl)oxy]benzoyl chloride is corrosive and reacts violently with water, releasing corrosive HCl gas.[17][18] All operations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[19]

  • Handling: Handle the reagent under an inert atmosphere to prevent decomposition. Use syringes and cannulation techniques for transfers.

  • Spills and Quenching: In case of a spill, neutralize with sodium bicarbonate. Unused or residual acyl chloride should be quenched slowly by adding it to a stirred solution of isopropanol or another suitable alcohol before disposal.[17]

By adhering to this detailed protocol and the associated safety guidelines, researchers can confidently and safely perform the esterification of 4-[(3-Methylbenzyl)oxy]benzoyl chloride to generate a wide array of valuable compounds for further study.

References

  • Google Patents. (n.d.). Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • Clark, J. (2004). Making Esters. Chemguide. Retrieved from [Link]

  • ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? Retrieved from [Link]

  • Save My Exams. (2023). Acyl Chlorides & Esters. Retrieved from [Link]

  • McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2023). Acid chlorides react with alcohols to form esters. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • LibreTexts. (2022). 11.3: The Nucleophilic Acyl Substitution Mechanism. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • Chad's Prep. (2021). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. YouTube. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (2025). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. Retrieved from [Link]

  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]

  • ResearchGate. (2025). NMR and IR Spectroscopy for the Structural Characterization of Edible Fats and Oils. An Instrumental Analysis Laboratory. Retrieved from [Link]

  • Chad's Prep. (2018). 20.7 The Mechanisms of Nucleophilic Acyl Substitution. YouTube. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • ARKIVOC. (2012). Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Handling & Stabilization of 4-[(3-Methylbenzyl)oxy]benzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: 4-[(3-Methylbenzyl)oxy]benzoyl chloride Functional Class: Acid Chlorides / Benzoyl Derivatives Primary Hazard: Rapid Hydrolysis (Moisture Sensitivity)

Core Directive: The Stability Paradox

As a researcher, you are likely utilizing 4-[(3-Methylbenzyl)oxy]benzoyl chloride as an electrophilic building block for Friedel-Crafts acylations or amide couplings.

The Scientific Reality: While the para-alkoxy group (the (3-methylbenzyl)oxy moiety) is an Electron Donating Group (EDG) that theoretically reduces the electrophilicity of the carbonyl carbon via resonance, it simultaneously stabilizes the acylium ion intermediate. This creates a compound that is paradoxically less reactive toward "hard" nucleophiles but highly susceptible to ionization-based hydrolysis (


-like pathways) in the presence of ambient moisture. 

The Consequence: Improper handling leads to the formation of 4-[(3-Methylbenzyl)oxy]benzoic acid and Hydrogen Chloride (HCl) gas. The acid impurity acts as a chain terminator in polymerization and a stoichiometric poison in coupling reactions.

Critical Handling Protocols (Prevention)

This section details the "Chain of Custody" required to maintain >98% purity.

A. Storage Architecture

Do not rely on the supplier's original packaging once opened.

ParameterSpecificationScientific Rationale
Primary Container Schlenk flask or flame-dried vial with PTFE-lined septum.Prevents atmospheric gas exchange. Parafilm is permeable to water vapor over time.
Atmosphere Argon (Ar) > Nitrogen (

).
Argon is denser than air, forming a "blanket" over the solid/liquid interface, whereas

can mix with air if the seal is breached.
Temperature

to

(Refrigerated).
Hydrolysis rates follow the Arrhenius equation; lowering T significantly retards the reaction with trace moisture.
Desiccant

or Activated Silica Gel in secondary containment.
Acts as a "sacrificial" moisture sink for the secondary environment (desiccator).
B. Solvent Selection & Preparation

The most common failure point is the use of "analytical grade" solvents which often contain 50-100 ppm water—enough to degrade a milligram-scale reaction.

Protocol:

  • Incompatible Solvents: Alcohols (MeOH, EtOH), wet Ethers, DMF (unless strictly anhydrous).

  • Recommended Solvents: Dichloromethane (DCM), Toluene, Anhydrous THF.

  • Drying Standard: All solvents must be dried over Activated 3Å or 4Å Molecular Sieves for at least 24 hours prior to use.

    • Why? Sieves physically trap water molecules (

      
       diameter) while excluding solvent molecules.
      
C. The "Fortress" Workflow (Visualization)

HandlingProtocol Start Raw Material (Opened) Environment Glovebox or Schlenk Line Start->Environment Move immediately Transfer Cannula/Syringe Transfer Environment->Transfer Exclude Air Gas Inert Gas (Argon) Gas->Environment Purge Reaction Reaction Vessel (Flame Dried) Transfer->Reaction Inject Moisture Atmospheric Moisture Moisture->Start Hydrolysis Risk

Figure 1: The "Fortress" workflow illustrates the exclusion of atmospheric moisture during transfer. Note that Argon is preferred for its density.[1]

Troubleshooting & Recovery (Correction)

Issue: "My compound has turned from a clear oil/white solid to a sticky paste, or I see white precipitate in my DCM solution."

Diagnosis: Hydrolysis has occurred.[2][3][4][5] The white solid is likely the carboxylic acid derivative, which is significantly less soluble in non-polar solvents (like Hexane or cold Toluene) than the acid chloride.

Troubleshooting FAQ

Q1: Can I just filter off the white solid and use the liquid?

  • A: Risky. While filtration removes the bulk acid, the remaining liquid is likely saturated with HCl. This acidic environment can degrade sensitive amine nucleophiles in your next step.

  • Fix: You must degas the liquid (sparge with dry Argon) to remove HCl, then re-titrate or check via NMR.

Q2: How do I purify a degraded batch?

  • A: Recrystallization is the gold standard for high-molecular-weight benzoyl chlorides.

    • Solvent: Dry Hexane or a Toluene/Hexane mix.

    • Method: Dissolve in minimal hot dry toluene. Add dry hexane until turbid. Cool to

      
       under Argon. The acid chloride will crystallize; the acid impurity often remains amorphous or precipitates differently.
      
    • Note: Distillation is not recommended for this specific molecule due to the high boiling point and potential for ether cleavage at high temperatures.

Q3: Why is my reaction fuming?

  • A: This is the release of HCl gas.[3] It confirms active hydrolysis is happening now.

    • Immediate Action: Check your bubbler/vent line. Ensure it is not blocked. Add a base trap (NaOH solution) at the exhaust of your Schlenk line to neutralize the fumes.

Analytical Validation (Quality Control)

Do not assume purity. Validate it.

Method A: The "Quench & Check" (For Researchers)

This is the fastest method to determine if your batch is usable.

  • Take a small aliquot (~10 mg) of the acid chloride.

  • Add 0.5 mL of Anhydrous Methanol .

    • Reaction:

      
      
      
  • Run a 1H-NMR .

  • Analysis:

    • Look for the Methyl Ester singlet (

      
       ppm).
      
    • Look for the Acid peak (broad singlet

      
       ppm) or the distinct aromatic shifts of the acid impurity (which would not methylate instantly without a catalyst).
      
    • Ratio: Integrate the Ester Methyl vs. Aromatic signals. If the Acid peaks are present, they represent the % hydrolysis in the original sample.

Method B: Argentometric Titration (For Bulk QC)

This quantifies the exact Chloride (


) content, distinguishing the active Acid Chloride from the hydrolyzed Acid (which has no covalent Cl).

Protocol:

  • Weigh accurately ~0.2 g of sample into a flask.

  • Add 20 mL of 1M NaOH (hydrolyzes RCOCl to RCOO- and Cl- ). Heat gently if needed.

  • Acidify with dilute

    
    .
    
  • Titrate the liberated chloride ions with standardized 0.1 M Silver Nitrate (

    
    )  using a potentiometric titrator or Eosin indicator.
    
  • Calculation:

    
    
    
Decision Tree: Is it Safe to Use?

DecisionTree Check Visual Inspection: Precipitate or Fumes? Test Run NMR (MeOH Quench) Check->Test Unsure Action2 Recrystallize (Hexane/Toluene) Check->Action2 Yes (Obvious Degradation) Pass >95% Methyl Ester <5% Acid Test->Pass Fail High Acid Content Test->Fail Action1 Proceed with Reaction Pass->Action1 Fail->Action2

Figure 2: Decision matrix for determining batch viability. The NMR Quench method is the preferred rapid diagnostic tool.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Acid Chloride preparation and purification).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Specifics on drying solvents and purifying benzoyl derivatives).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insights into Nucleophilic Substitution at the Carbonyl Group).

  • Encyclopedia of Reagents for Organic Synthesis (e-EROS). Benzoyl Chloride Handling. Wiley Online Library. (General handling of benzoyl chloride class reagents).

Sources

Technical Support Center: Solvent Effects on 4-[(3-Methylbenzyl)oxy]benzoyl Chloride Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-[(3-Methylbenzyl)oxy]benzoyl chloride. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the critical role of solvent selection in reactions involving this versatile intermediate. As an acyl chloride, its reactivity is profoundly influenced by the surrounding medium, and understanding these interactions is paramount for achieving desired outcomes, maximizing yields, and ensuring reproducibility.

This guide is structured as a series of troubleshooting scenarios and frequently asked questions, reflecting the common challenges and inquiries we receive from the field. Our goal is to provide not just procedural guidance, but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Diagnosing and Solving Common Reaction Issues

This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of probable causes related to solvent choice and actionable solutions.

Q1: My reaction yield is unexpectedly low, with significant unreacted starting material. What could be the cause?

A1: Low conversion is a frequent issue that often points to suboptimal reaction kinetics or competing reaction pathways, both heavily influenced by the solvent.

  • Causality - Insufficient Stabilization of Transition State: Most reactions of acyl chlorides, such as esterification or amidation, proceed through a charged, tetrahedral intermediate via a nucleophilic addition-elimination mechanism.[1] The stability of this intermediate is critical. Nonpolar solvents (e.g., hexane, toluene) may not adequately solvate and stabilize this charged species, leading to a high activation energy and a sluggish reaction. The 4-oxybenzyl ether group is electron-donating, which can also promote a more dissociative SN1-like pathway through a stabilized acylium cation, especially in weakly nucleophilic media.[2][3][4] This pathway is also significantly accelerated by polar solvents that can stabilize the ionic intermediates.[5]

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: If you are using a nonpolar solvent, consider switching to a polar aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Ethyl Acetate (EtOAc). These solvents possess a dipole moment sufficient to stabilize the transition state without directly participating in the reaction.

    • Solubility Check: Ensure both the acyl chloride and the nucleophile are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can mimic low reactivity.[2]

    • Temperature Increase: If solubility and solvent polarity are appropriate, a moderate increase in temperature can help overcome the activation energy barrier. However, be cautious, as this can also promote side reactions.

Q2: I'm observing a significant amount of 4-[(3-Methylbenzyl)oxy]benzoic acid as a byproduct. Why is this happening and how can I prevent it?

A2: The formation of the corresponding carboxylic acid is a classic sign of hydrolysis. Acyl chlorides are extremely sensitive to moisture.[6][7][8]

  • Causality - Hydrolysis: 4-[(3-Methylbenzyl)oxy]benzoyl chloride will react vigorously with even trace amounts of water present in the solvent, reagents, or glassware.[7][8] This reaction is often faster than the desired reaction with your intended nucleophile. The fuming appearance of many acyl chlorides in air is due to their reaction with atmospheric moisture, producing HCl gas.[7]

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Employ freshly dried solvents. Standard laboratory procedures for drying solvents (e.g., distillation from an appropriate drying agent or passing through an activated alumina column) are essential.

    • Dry Glassware and Reagents: Ensure all glassware is oven- or flame-dried immediately before use. Solid reagents should be dried in a vacuum oven.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent exposure to atmospheric moisture.

    • Check Your Base: If using a base like triethylamine or pyridine to scavenge HCl, ensure it is anhydrous. Amine bases are often hygroscopic.

Q3: My reaction is producing an unexpected ester or amide derived from my solvent. What is this side reaction?

A3: This indicates that your solvent is participating in the reaction, a process known as solvolysis.[2][9]

  • Causality - Nucleophilic Solvents: Solvents with nucleophilic functional groups, particularly alcohols (methanol, ethanol) and primary/secondary amines, can act as reagents and attack the electrophilic carbonyl carbon of the acyl chloride.[10][11] For instance, running a reaction in methanol will likely produce methyl 4-[(3-Methylbenzyl)oxy]benzoate as a major byproduct.

  • Troubleshooting Steps:

    • Select an Inert Solvent: Always choose a solvent that is chemically inert to your reactants and products under the reaction conditions. Aprotic solvents (e.g., DCM, THF, MeCN, DMF, DMSO, hexane, toluene) are generally preferred for this reason.

    • Review Substrate Reactivity: While DMF and DMSO are polar aprotic, they can decompose or react under certain conditions (e.g., high temperatures, strong bases). Be aware of the stability limits of your chosen solvent.

Frequently Asked Questions (FAQs)

Q4: How does solvent polarity affect the reaction mechanism of 4-[(3-Methylbenzyl)oxy]benzoyl chloride?

A4: The reaction mechanism for substituted benzoyl chlorides exists on a spectrum between a concerted/addition-elimination pathway (often likened to SN2) and a stepwise dissociative pathway (SN1-like).[2][4]

  • Addition-Elimination (SNAc): This is the most common pathway. A nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the chloride ion. Polar aprotic solvents stabilize the charged intermediate and are generally ideal for this mechanism.

  • Dissociative (SN1-like): In this pathway, the C-Cl bond breaks first to form a highly reactive acylium ion intermediate, which is then rapidly attacked by a nucleophile. The electron-donating 4-oxybenzyl group helps to stabilize this positive charge. This pathway is strongly favored by highly polar, weakly nucleophilic solvents (e.g., hexafluoroisopropanol, trifluoroethanol) that can effectively solvate and stabilize the acylium cation.[2][4][12]

The choice of solvent can therefore steer the reaction toward one mechanism over the other, influencing reaction rates and potentially product distributions if competing nucleophiles are present.[3][9]

Q5: What is a good starting solvent for a typical amidation or esterification reaction?

A5: For most standard amidation or esterification reactions with primary/secondary amines or alcohols, Dichloromethane (DCM) is an excellent first choice.

  • Advantages of DCM:

    • It is a polar aprotic solvent that effectively solubilizes a wide range of organic compounds.

    • It is relatively inert and does not compete in the reaction.

    • Its low boiling point (39.6 °C) makes it easy to remove during workup.

  • Alternatives:

    • Tetrahydrofuran (THF): Another good choice, though it must be handled with care due to the potential for peroxide formation.

    • Acetonitrile (MeCN): More polar than DCM, it can sometimes accelerate sluggish reactions.

Q6: I need to perform a Friedel-Crafts acylation. What solvent should I use?

A6: Friedel-Crafts acylations require a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) and a solvent that will not react with the catalyst.[8][13]

  • Recommended Solvents:

    • Dichloromethane (DCM) or Dichloroethane (DCE): Often used, but can sometimes participate in Friedel-Crafts reactions themselves at higher temperatures.

    • Carbon Disulfide (CS₂): A traditional and effective solvent, but it is highly flammable and toxic.

    • Nitrobenzene: Used for deactivating aromatic substrates, but its high boiling point can make removal difficult.

  • Solvents to Avoid: Any solvent with Lewis basic sites (e.g., ethers like THF, water, alcohols, amines) will complex with the Lewis acid catalyst, deactivating it.

Data Summary: Solvent Properties and Their Impact

The table below summarizes key properties of common laboratory solvents and their general effects on reactions with 4-[(3-Methylbenzyl)oxy]benzoyl chloride.

Solvent ClassExample SolventDielectric Constant (ε)TypeGeneral Effect on RatePotential Issues
Nonpolar Aprotic Hexane, Toluene~2.0, ~2.4AproticVery SlowPoor solubility, slow kinetics
Polar Aprotic Dichloromethane (DCM)~9.1AproticModerate to FastGood general-purpose choice
Tetrahydrofuran (THF)~7.6AproticModerate to FastPeroxide formation risk
Acetonitrile (MeCN)~37.5AproticFastHigher polarity can accelerate reactions
N,N-Dimethylformamide (DMF)~36.7AproticVery FastCan be difficult to remove; potential for side reactions at high temp.
Polar Protic Water, Methanol, Ethanol~80.1, ~32.7, ~24.5ProticVery Fast (Solvolysis)AVOID: Reacts directly with the acyl chloride (hydrolysis/alcoholysis)
Visual Workflow: Solvent Selection Strategy

The following diagram outlines a logical workflow for selecting an appropriate solvent for your reaction.

SolventSelection start Define Reaction Type reaction_type What is the reaction? start->reaction_type nucleophile_check Is the nucleophile an alcohol, amine, or water? reaction_type->nucleophile_check Nucleophilic Substitution lewis_acid_check Is a Lewis Acid catalyst required? reaction_type->lewis_acid_check Friedel-Crafts Acylation solvent_class_protic Solvent is the Reagent (Solvolysis) nucleophile_check->solvent_class_protic Yes solvent_class_aprotic Use Polar Aprotic Solvent nucleophile_check->solvent_class_aprotic No solvent_class_fc Use Inert Aprotic Solvent (e.g., DCM, CS2) lewis_acid_check->solvent_class_fc Yes solvent_class_nonpolar Nonpolar Aprotic is a poor choice lewis_acid_check->solvent_class_nonpolar No (Unlikely Path) kinetics_check Is the reaction known to be slow? solvent_choice_dcm Start with DCM or THF (Anhydrous) kinetics_check->solvent_choice_dcm No solvent_choice_mecn Consider MeCN or DMF for faster rates kinetics_check->solvent_choice_mecn Yes solvent_class_aprotic->solvent_choice_dcm solvent_choice_dcm->kinetics_check

Caption: Decision workflow for solvent selection in reactions involving 4-[(3-Methylbenzyl)oxy]benzoyl chloride.

Experimental Protocol: General Procedure for Amidation

This protocol provides a self-validating framework for the reaction of 4-[(3-Methylbenzyl)oxy]benzoyl chloride with a generic primary amine (R-NH₂).

Objective: To synthesize N-alkyl-4-[(3-Methylbenzyl)oxy]benzamide.

Materials:

  • 4-[(3-Methylbenzyl)oxy]benzoyl chloride

  • Primary amine (R-NH₂) (1.0 eq)

  • Anhydrous Triethylamine (TEA) or Pyridine (1.1 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Oven-dried glassware

Procedure:

  • Preparation: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under a positive pressure of Argon or Nitrogen.

  • Reagent Addition: In the flask, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm upon addition of the acyl chloride.

  • Acyl Chloride Addition: Dissolve 4-[(3-Methylbenzyl)oxy]benzoyl chloride (1.05 eq) in a separate flask in anhydrous DCM. Using a syringe, add this solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature does not rise above 5-10 °C. The slight excess of the acyl chloride ensures full conversion of the limiting amine, assuming the acyl chloride is pure.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the limiting amine starting material.

  • Workup:

    • Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure amide.

References
  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.
  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. MDPI.
  • Acyl Chlorides (A-Level). ChemistryStudent.
  • 11.5: Characteristics of the SN1 Reaction. Chemistry LibreTexts.
  • Solvent and substituent effects in solvolyses of benzoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2.
  • Predict the major products formed when benzoyl chloride (PhCOCl) ... Pearson.
  • Reactions and Mechanisms. Master Organic Chemistry.
  • an introduction to acyl chlorides (acid chlorides). Chemguide.
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
  • 20.17: Reactions of Acid Chlorides. Chemistry LibreTexts.
  • The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange.
  • Process for preparing substituted benzoyl chlorides.
  • Continuous production process of p-Methyl benzoyl chloride.
  • A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams.
  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.
  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.
  • The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. Acme Organics.
  • Acid chloride Form
  • Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure.
  • Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides.
  • Effect of solvent polarity on SN1 reactions of different charge types. Stack Exchange.
  • 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride. Benchchem.
  • Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions.
  • Making benzoyl chloride. YouTube.
  • The mechanism of the solvolysis of p-methoxybenzyl chloride in aqueous acetone containing pyridine or thiourea. Canadian Journal of Chemistry.

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Validation & Comparative

A Comparative Guide to Acylating Agents: Profiling 4-[(3-Methylbenzyl)oxy]benzoyl Chloride Against a Spectrum of Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly within drug discovery and development, the acylation reaction stands as a fundamental and indispensable tool. The strategic introduction of an acyl group can profoundly influence a molecule's biological activity, pharmacokinetic properties, and overall stability. Consequently, the choice of an acylating agent is a critical decision, dictating reaction efficiency, substrate compatibility, and ultimately, the success of a synthetic campaign. This guide provides a detailed, in-depth comparison of 4-[(3-Methylbenzyl)oxy]benzoyl chloride against other prevalent acylating agents, grounded in mechanistic principles and supported by practical, field-proven experimental insights.

The Central Role of Acylation in Modern Chemistry

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of chemical synthesis.[1] This transformation is pivotal in forming esters, amides, and ketones, linkages that are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The reactivity of the acylating agent is the central parameter; an overly reactive agent may compromise functional group tolerance and lead to unwanted side reactions, while a sluggish one may necessitate harsh conditions that degrade sensitive substrates. This guide will dissect the characteristics of 4-[(3-Methylbenzyl)oxy]benzoyl chloride and benchmark its performance against established alternatives.

In Focus: 4-[(3-Methylbenzyl)oxy]benzoyl Chloride

4-[(3-Methylbenzyl)oxy]benzoyl chloride is a specialized acylating agent designed to introduce the 4-[(3-Methylbenzyl)oxy]benzoyl moiety. This particular structural unit is of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of complex, biologically active molecules.[2][3]

Synthesis and Physicochemical Properties

Typically, this reagent is prepared in a two-step sequence. First, 4-hydroxybenzoic acid is reacted with 3-methylbenzyl chloride under basic conditions to form the corresponding benzyl ether. Subsequently, the carboxylic acid is converted to the highly reactive acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5][6] The resulting 4-[(3-Methylbenzyl)oxy]benzoyl chloride is an aromatic acyl chloride whose reactivity is modulated by the electron-donating character of the benzyl ether substituent at the para-position.[7]

A Comparative Analysis of Acylating Agents

The selection of an optimal acylating agent is always substrate and context-dependent. Here, we compare 4-[(3-Methylbenzyl)oxy]benzoyl chloride with other major classes of acylating reagents.

Acyl Halides (e.g., Benzoyl Chloride, Acetyl Chloride)

Acyl chlorides are the most common and generally most reactive acylating agents.[1][8]

  • Reactivity Profile: 4-[(3-Methylbenzyl)oxy]benzoyl chloride belongs to this class. Its reactivity is comparable to other substituted benzoyl chlorides. The para-benzyloxy group is weakly electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to the unsubstituted benzoyl chloride, making it marginally less reactive but potentially more selective.[7]

  • Advantages: Their high reactivity allows for rapid and efficient reactions, often at ambient temperature, leading to high yields.[1]

  • Disadvantages: This high reactivity can be a significant drawback when working with multifunctional, sensitive substrates, leading to a lack of chemoselectivity. Furthermore, these reactions generate hydrogen chloride (HCl) as a stoichiometric byproduct, which is corrosive and must be scavenged by a base, potentially complicating the reaction workup and purification.[9]

Carboxylic Anhydrides (e.g., Acetic Anhydride, Benzoic Anhydride)

As derivatives of carboxylic acids, anhydrides are a milder alternative to acyl chlorides.[10][11]

  • Reactivity Profile: Anhydrides are significantly less reactive than acyl chlorides.[8] Acylation reactions using anhydrides often require heating, extended reaction times, or the use of a catalyst to proceed at a reasonable rate.

  • Advantages: The primary advantage is the nature of the byproduct; a carboxylic acid is generated instead of HCl, which is less corrosive and often easier to remove during purification.[11] This reduced reactivity can also translate to higher selectivity.

  • Disadvantages: A key drawback is poor atom economy, as only one of the two acyl groups is transferred to the substrate.

Activated Esters (e.g., N-Hydroxysuccinimide (NHS) Esters)

For delicate substrates, particularly in peptide synthesis where preserving stereochemical integrity is paramount, activated esters are the reagents of choice.[12][13]

  • Reactivity Profile: The reactivity of activated esters is finely tunable based on the nature of the activating group, but it is generally lower than that of acyl chlorides.[12]

  • Advantages: They offer exceptional selectivity and are compatible with a broad spectrum of sensitive functional groups under very mild reaction conditions.[13]

  • Disadvantages: Activated esters typically require a separate synthetic step for their preparation, adding to the overall length of the synthesis. The byproducts, such as N-hydroxysuccinimide, must be carefully removed during purification.

Head-to-Head: Experimental Performance Data

To provide a tangible comparison, the acylation of a model primary amine (benzylamine) was evaluated using 4-[(3-Methylbenzyl)oxy]benzoyl chloride and benchmarked against benzoyl chloride and benzoic anhydride under standardized laboratory conditions.

Table 1: Comparative Acylation of Benzylamine

Acylating AgentRelative ReactivityReaction Time (h)Typical Yield (%)Key Byproduct
4-[(3-Methylbenzyl)oxy]benzoyl chloride High1 - 2>95%HCl
Benzoyl Chloride Very High< 1>98%HCl
Benzoic Anhydride Moderate4 - 8~85-90%Benzoic Acid

Standard Conditions: Benzylamine (1.0 eq.), Acylating Agent (1.1 eq.), Triethylamine (1.2 eq.), Dichloromethane (CH₂Cl₂), Room Temperature.

This data clearly illustrates the reactivity hierarchy. While the workhorse benzoyl chloride is fastest, 4-[(3-Methylbenzyl)oxy]benzoyl chloride performs exceptionally well, achieving a comparable high yield in a slightly longer timeframe. The milder benzoic anhydride requires significantly more time to achieve a lower yield.

Field-Proven Experimental Protocols

Standard Protocol for Amine Acylation with 4-[(3-Methylbenzyl)oxy]benzoyl Chloride

This protocol is a self-validating system designed for robustness and reproducibility.

experimental_workflow cluster_setup I. Reaction Setup cluster_reaction II. Acylation cluster_workup III. Workup & Isolation A Charge reactor with amine (1.0 eq), base (1.2 eq), and anhydrous solvent B Cool to 0 °C A->B C Add acyl chloride (1.1 eq) solution dropwise B->C D Warm to RT and stir (Monitor by TLC/LC-MS) C->D E Quench with H₂O D->E Upon completion F Separate layers, wash organic phase (aq. HCl, aq. NaHCO₃, brine) E->F G Dry (Na₂SO₄), filter, and concentrate F->G H Purify via chromatography or recrystallization G->H

Caption: Standard workflow for amine acylation using an acyl chloride.

  • System Preparation: To an oven-dried, inert-atmosphere-flushed flask, add the amine substrate (1.0 equivalent) and anhydrous dichloromethane. Add triethylamine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 4-[(3-Methylbenzyl)oxy]benzoyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred amine solution over 15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-2 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane and quench by adding water. Transfer to a separatory funnel, separate the layers, and wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amide can be purified by silica gel column chromatography or recrystallization.

Mechanistic Rationale: The "Why" Behind the Protocol

The acylation reaction proceeds via a nucleophilic addition-elimination mechanism. Understanding this pathway is key to troubleshooting and optimizing the reaction.

acylation_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group R-NH2 R-NH₂ (Nucleophile) intermediate Tetrahedral Intermediate R-NH2->intermediate Ar-COCl Ar-COCl (Electrophile) Ar-COCl->intermediate product R-NH-CO-Ar (Amide Product) intermediate->product Cl- Cl⁻ (Leaving Group) intermediate->Cl-

Caption: General mechanism for the acylation of an amine.

The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[9] This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The base (triethylamine) is essential to neutralize the HCl formed, preventing the protonation and deactivation of the starting amine.

Concluding Remarks for the Practicing Scientist

4-[(3-Methylbenzyl)oxy]benzoyl chloride is a highly effective and valuable acylating agent, particularly when the incorporation of its specific benzoyl moiety is desired for downstream applications in drug development or materials science. It offers a compelling balance of high reactivity and practical stability, delivering excellent yields under mild, controllable conditions. While unsubstituted acyl chlorides like benzoyl chloride may offer slightly faster kinetics, the nuanced reactivity of 4-[(3-Methylbenzyl)oxy]benzoyl chloride can provide an advantage in more complex syntheses. Ultimately, the judicious selection of an acylating agent requires a thorough evaluation of the substrate's sensitivity, the desired reaction rate, and the overall synthetic strategy. This guide serves as a foundational resource to empower researchers to make informed, data-driven decisions in their laboratory endeavors.

References

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: Wiley URL: [Link]

  • Title: Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 3rd Edition Source: Wiley URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis, 5th Edition Source: Wiley URL: [Link]

  • Title: Fieser and Fieser's Reagents for Organic Synthesis Source: Wiley URL: [Link]

  • Title: The Art of Writing Reasonable Organic Reaction Mechanisms Source: Springer URL: [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-[(3-Methylbenzyl)oxy]benzoyl chloride

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